3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine
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Overview
Description
3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylated pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine typically involves the introduction of the cyclopropoxy group and the iodine atom onto the pyridine ring. One common method involves the reaction of 2-amino-3-cyclopropoxypyridine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Deiodinated pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropoxy group and iodine atom play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-4-chloro-N-methylpyridin-2-amine
- 3-Cyclopropoxy-4-bromo-N-methylpyridin-2-amine
- 3-Cyclopropoxy-4-fluoro-N-methylpyridin-2-amine
Uniqueness
3-Cyclopropoxy-4-iodo-N-methylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C9H11IN2O |
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Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11IN2O/c1-11-9-8(13-6-2-3-6)7(10)4-5-12-9/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
QHRVXNWILZZRDA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1OC2CC2)I |
Origin of Product |
United States |
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